molecular formula C15H13N5O2S B11297821 2-[(3-Benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]acetamide

2-[(3-Benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]acetamide

Cat. No.: B11297821
M. Wt: 327.4 g/mol
InChI Key: FJBXMNBKFFKKTD-UHFFFAOYSA-N
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Description

2-[(3-Benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a pteridin core substituted with a benzyl group at position 3 and a sulfanyl acetamide moiety at position 2. The pteridin system, a bicyclic structure composed of pyrazine and pyrimidine rings, confers rigidity and planar geometry, which are critical for interactions with biological targets such as enzymes or nucleic acids.

Properties

Molecular Formula

C15H13N5O2S

Molecular Weight

327.4 g/mol

IUPAC Name

2-(3-benzyl-4-oxopteridin-2-yl)sulfanylacetamide

InChI

InChI=1S/C15H13N5O2S/c16-11(21)9-23-15-19-13-12(17-6-7-18-13)14(22)20(15)8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,16,21)

InChI Key

FJBXMNBKFFKKTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3-benzyl-4-oxo-3,4-dihydropteridine with a suitable sulfanylacetamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions often require a catalyst or base and are conducted under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[(3-Benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-[(3-Benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-[(3-Benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]acetamide with structurally analogous compounds, focusing on molecular features, physicochemical properties, and biological activities.

Compound Name / ID Core Heterocycle Substituents/Modifications Molecular Weight (g/mol) Key Biological Activities/Notes Source
2-[(3-Benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]acetamide (Target Compound) Pteridin 3-Benzyl, 2-sulfanyl acetamide ~406.4 (estimated) Hypothesized enzyme/DNA interactions -
2-[(3-Benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide Pyrido[2,3-d]pyrimidin 3-Benzyl, 2-sulfanyl acetamide, 2-fluorophenyl 420.462 Not specified; fluorine may enhance bioavailability
iCRT3 Oxazole 4-methyloxazole, phenethyl, sulfanylacetamide 423.51 Wnt/β-catenin pathway inhibition; reduces cytokine production
8t (N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide) 1,3,4-Oxadiazole 5-Indolylmethyl, 5-chloro-2-methylphenyl 428.5 LOX inhibition (72.1% at 100 μM); moderate BChE activity
8u (N-(2-Ethoxy-6-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide) 1,3,4-Oxadiazole 5-Indolylmethyl, 2-ethoxy-6-methylphenyl 422.0 α-Glucosidase inhibition (53.8% at 100 μM)

Key Structural and Functional Differences

Core Heterocycle :

  • The pteridin core in the target compound is distinct from the pyrido[2,3-d]pyrimidin in and the oxazole/oxadiazole systems in and . Pteridin’s extended conjugation may enhance π-π stacking with biological targets (e.g., kinases or DNA), whereas oxadiazoles are often associated with enzyme inhibition due to their electron-deficient nature .

In contrast, iCRT3’s phenethyl group and oxadiazole derivatives’ indolylmethyl substituents prioritize specific hydrophobic or aromatic interactions . Fluorine in ’s compound likely enhances metabolic stability and binding affinity via electronegative effects, a feature absent in the target compound .

Biological Activity Trends :

  • Oxadiazole-based analogs () show marked activity against enzymes like LOX and α-glucosidase, attributed to their ability to mimic transition states or disrupt substrate binding .
  • iCRT3 () demonstrates Wnt pathway inhibition, suggesting sulfanyl acetamide derivatives can modulate transcriptional regulators when paired with appropriate heterocycles .
  • The target compound’s pteridin core may align with antifolate or kinase inhibitor scaffolds, though empirical data are needed to confirm this hypothesis.

Physicochemical Properties :

  • Compounds with bulky aryl groups (e.g., 8t, 8u) are amorphous solids, indicating challenges in crystallization. The target compound’s planar pteridin system may favor crystalline forms, amenable to structural studies using programs like SHELXL () .

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